GS-9191
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Overview
Description
GS-9191 is a novel compound known for its potent antiproliferative and antitumorviral activities. It is a double prodrug of the nucleotide analog 9-(2-phosphonomethoxyethyl)guanine, designed to permeate the skin and be metabolized to the active nucleoside triphosphate analog in the epithelial layer . This compound has shown significant potential in the treatment of human papillomavirus-induced lesions .
Preparation Methods
Synthetic Routes and Reaction Conditions
GS-9191 is synthesized through a series of chemical reactions starting from 9-(2-phosphonomethoxyethyl)guanine. The synthesis involves the formation of a bis-amide prodrug, which enhances its ability to penetrate the skin . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
GS-9191 undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active form through metabolic processes.
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups during its synthesis.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation in the epithelial layer.
Substitution: Various organic solvents and catalysts are used during the synthesis.
Major Products Formed
The major product formed from the metabolic activation of this compound is the active nucleoside triphosphate analog, which inhibits DNA polymerase alpha and beta .
Scientific Research Applications
GS-9191 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prodrug activation and skin permeation.
Biology: Investigated for its effects on cellular proliferation and apoptosis.
Medicine: Potential treatment for human papillomavirus-induced lesions and other viral infections.
Industry: Utilized in the development of topical antiviral and antiproliferative therapies
Mechanism of Action
GS-9191 exerts its effects through the following mechanism:
Comparison with Similar Compounds
Similar Compounds
9-(2-phosphonomethoxyethyl)guanine (PMEG): The parent compound of GS-9191, known for its antiproliferative activity but with higher toxicity.
N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP): Another related compound with similar antiviral properties.
Uniqueness
This compound is unique due to its double prodrug design, which enhances its skin permeability and reduces toxicity compared to its parent compounds. This makes it a promising candidate for topical treatments of viral lesions .
Properties
CAS No. |
859209-84-0 |
---|---|
Molecular Formula |
C37H51N8O6P |
Molecular Weight |
734.8 g/mol |
IUPAC Name |
2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1 |
InChI Key |
YTMOQFAFGKLYIW-CONSDPRKSA-N |
Isomeric SMILES |
CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C |
SMILES |
CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-9191; GS 9191; GS9191; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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